molecular formula C9H6F3NO2 B2857338 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol CAS No. 924713-08-6

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B2857338
CAS No.: 924713-08-6
M. Wt: 217.147
InChI Key: OHOLEPTWLPQYIS-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring The trifluoroethanol moiety adds unique properties to the compound, making it of interest in various scientific fields

Scientific Research Applications

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.

Preparation Methods

The synthesis of 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-aminophenol with trifluoroacetaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazole ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoroethanol moiety can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction.

Comparison with Similar Compounds

Similar compounds to 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol include other benzoxazole derivatives such as:

    1-(1,3-Benzoxazol-2-yl)-ethanol: Lacks the trifluoromethyl group, resulting in different biological activity and solubility properties.

    1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethane: Similar structure but without the hydroxyl group, affecting its reactivity and interaction with biological targets.

The uniqueness of this compound lies in its combination of the benzoxazole ring and the trifluoroethanol moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)7(14)8-13-5-3-1-2-4-6(5)15-8/h1-4,7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOLEPTWLPQYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924713-08-6
Record name 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol
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